2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol
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Overview
Description
2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol is an organic compound that features a bromine atom, a phenol group, and an isopropylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol typically involves the bromination of 6-{[(propan-2-yl)amino]methyl}phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol
- 2-Bromo-4-{[(propan-2-yl)amino]methyl}phenol
- 2-Chloro-6-{[(propan-2-yl)amino]methyl}phenol
Uniqueness
2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the isopropylamine group at the 6-position allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
157729-12-9 |
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Molecular Formula |
C10H14BrNO |
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-6-[(propan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)12-6-8-4-3-5-9(11)10(8)13/h3-5,7,12-13H,6H2,1-2H3 |
InChI Key |
MHLALCUURNGDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
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